molecular formula C23H25N4O9P B1667233 Unii-667A5745M0 CAS No. 864953-33-3

Unii-667A5745M0

Cat. No. B1667233
M. Wt: 532.4 g/mol
InChI Key: XRPBBDPLUJBGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-663749 is a human immunodeficiency virus type 1 (HIV-1) attachment inhibitor.

Scientific Research Applications

Multinational Comparative Time Budget Research

  • Overview : This research project, led by Alexander Szalai, focuses on comparative time budget studies across various nations. It provides insights into social research methodologies and their applications in different cultural contexts (Szalai, 1966).

Advances in Nanoparticle Synthesis

  • Application in Material Science : The development of inorganic nanoparticles represents a significant advancement in material science, with implications for various industries including electronics (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Programs for Research Translation

  • Innovation and Entrepreneurship : This paper discusses the role of educational programs in helping academic researchers translate their scientific findings into practical innovations and ventures, highlighting the importance of bridging academic research with real-world applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments for Environmental Models

  • Collaboration in Science : The development of collaborative environments for large-scale scientific applications, like the Unified Air Pollution Model, showcases the need for interdisciplinary and geographically dispersed collaborations in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Global Substance Registration System

  • Substance Identification in Medicine : This system provides rigorous scientific descriptions of substances relevant to health, offering unique identifiers and detailed descriptions for substances in medicine and translational research, which could be relevant for understanding substances like "Unii-667A5745M0" (Peryea et al., 2020).

properties

CAS RN

864953-33-3

Product Name

Unii-667A5745M0

Molecular Formula

C23H25N4O9P

Molecular Weight

532.4 g/mol

IUPAC Name

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C23H25N4O9P/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33)

InChI Key

XRPBBDPLUJBGJD-UHFFFAOYSA-N

SMILES

COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(3-((4-benzoylpiperazin-1-yl)(oxo)acetyl)-4,7-dimethoxy-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate
BMS-663749

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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